molecular formula C17H13NO B14453404 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol CAS No. 78685-68-4

2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol

Cat. No.: B14453404
CAS No.: 78685-68-4
M. Wt: 247.29 g/mol
InChI Key: UJSAXWPGXHYGAI-UHFFFAOYSA-N
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Description

2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is an organic compound characterized by the presence of a naphthalene ring system and a phenol group linked through an azomethine (Schiff base) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminophenol and 2-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The azomethine linkage can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol involves its ability to form coordination complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can influence various biological pathways, including enzyme inhibition and reactive oxygen species scavenging .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(Naphthalen-1-yl)methylidene]amino}phenol
  • 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}benzoic acid
  • 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}thiophenol

Uniqueness

2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is unique due to its specific structural arrangement, which allows for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen.

Properties

CAS No.

78685-68-4

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylideneamino)phenol

InChI

InChI=1S/C17H13NO/c19-17-8-4-3-7-16(17)18-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,19H

InChI Key

UJSAXWPGXHYGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3O

Origin of Product

United States

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